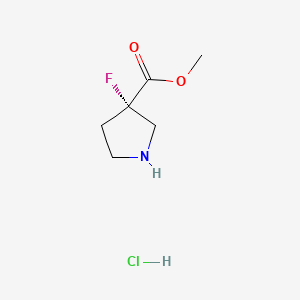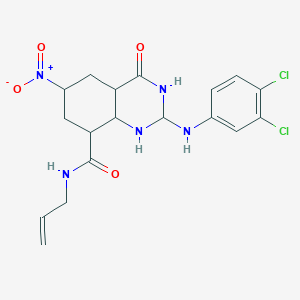
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, chloro, and anilino groups, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the quinazoline ring.
Attachment of the Anilino Group: The anilino group can be introduced through nucleophilic substitution reactions, where a suitable aniline derivative reacts with the quinazoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Análisis De Reacciones Químicas
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted quinazolines, and hydrolyzed products.
Aplicaciones Científicas De Investigación
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, leading to the disruption of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A simpler compound with similar chloro and anilino groups but lacking the quinazoline core and nitro group.
2,4-Dichloroaniline: Another dichloroaniline isomer with different positions of the chlorine atoms.
2-(3,4-Dichloroanilino)pyridine: A compound with a pyridine ring instead of the quinazoline ring.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H21Cl2N5O4 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6,10-12,15,18,22-23H,1,5,7-8H2,(H,21,26)(H,24,27) |
Clave InChI |
MXFKMXIFZNRFNN-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1CC(CC2C1NC(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

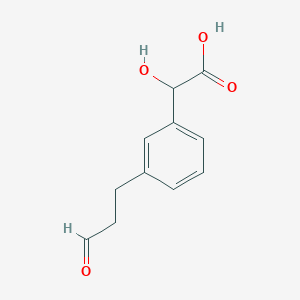

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
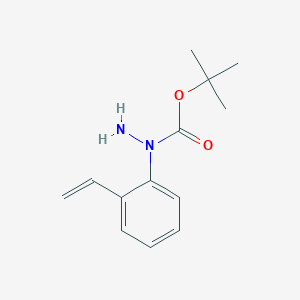
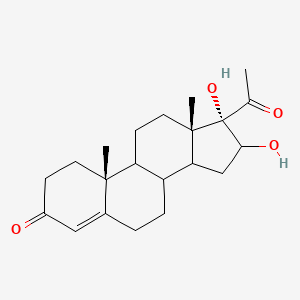
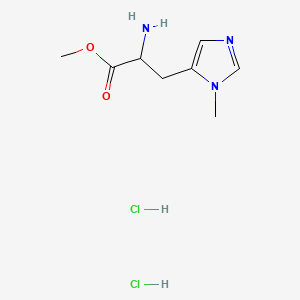
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
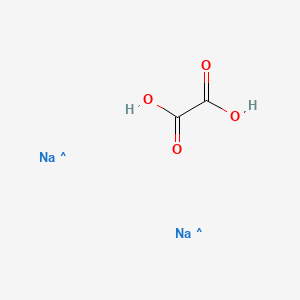
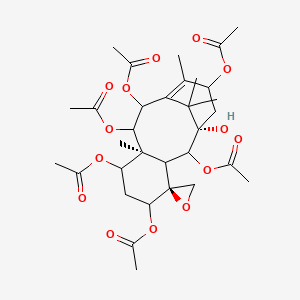
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
